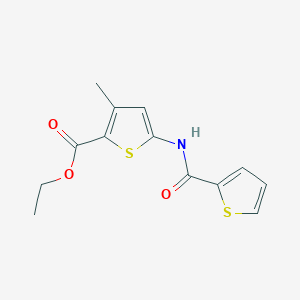

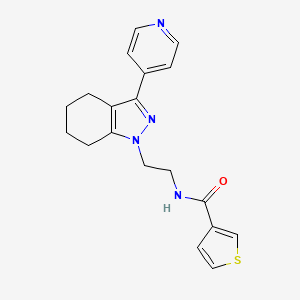

3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

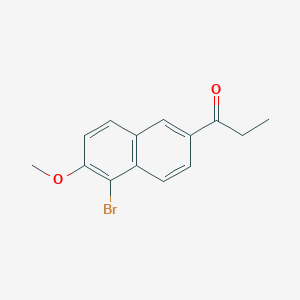

The compound 3-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the sulfonyl group, chlorophenyl ring, and piperazine moiety are recurrent themes in the literature. These motifs are known for their relevance in drug design and material properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of sulfonyl groups and the attachment of aromatic rings. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds involves specific reactions that introduce the chlorophenyl group into the molecule . Similarly, the synthesis of chromen-2-one derivatives with piperazine moieties suggests the use of reductive amination, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar features has been studied using computational methods such as density functional theory (DFT). These studies provide insights into the equilibrium geometry, vibrational wavenumbers, and electronic properties like HOMO-LUMO analysis . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

Compounds with sulfonyl and chlorophenyl groups are known to participate in various chemical reactions. The sulfonyl group can be a precursor to sulfonamide drugs or can be involved in reactions leading to the formation of heterocyclic compounds . The presence of a chlorophenyl group can facilitate electrophilic aromatic substitution reactions, which are fundamental in the synthesis of many organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups can affect properties like solubility, melting point, and reactivity. For example, the sulfonyl group is polar and can enhance the solubility of the compound in polar solvents, while the aromatic rings can contribute to the overall stability of the molecule. The vibrational spectra provide information about the bond strengths and the presence of different functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have demonstrated the synthesis of various chalcone derivatives and their structural elucidation through crystallography and Hirshfeld surface analysis. Such research endeavors aim to understand the molecular interactions and stability imparted by different substituents, including sulfonyl and chlorophenyl groups, which are critical for designing compounds with enhanced physicochemical properties (Salian et al., 2018).

Antiviral Activities

Derivatives featuring the chlorophenyl sulfonyl motif have been synthesized and evaluated for their antiviral properties. For instance, thiadiazole sulfonamides showing potential anti-tobacco mosaic virus activity highlight the therapeutic potential of these compounds against viral infections (Chen et al., 2010).

Catalytic Applications

Research on magnetic nanocatalysts modified with sulfonyl-containing compounds, like those involving piperazine and chlorophenyl groups, has shown promising results in accelerating organic synthesis reactions. Such catalysts offer easy recovery and reusability, contributing to more sustainable and efficient chemical processes (Lati et al., 2018).

Biological Activities

Compounds with the chlorophenyl sulfonyl structure have been investigated for their biological activities, including herbicidal and insecticidal effects. These studies provide insights into the potential agricultural applications of these chemicals in controlling pests and weeds (Wang et al., 2015).

Antimicrobial Properties

The synthesis of novel sulfonamides and their antimicrobial evaluation reflect the ongoing interest in developing new antimicrobial agents. Such compounds, including those with chlorophenyl and sulfonyl groups, exhibit significant activity against a range of bacterial and fungal pathogens, indicating their potential in addressing antimicrobial resistance (Behalo & Aly, 2010).

Future Directions

Given its significant electro-optic properties and potential applications in optoelectronic device fabrications , this compound could be further explored in the field of nonlinear optics. More research could be conducted to fully understand its mechanism of action and potential uses in other fields.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It’s known that the compound is used in scientific research, with applications ranging from drug discovery to material synthesis. This suggests that it may interact with its targets in a way that influences various biological processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, contributing to their broad-spectrum biological activities .

Result of Action

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCKXLQKEGKLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)

![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)